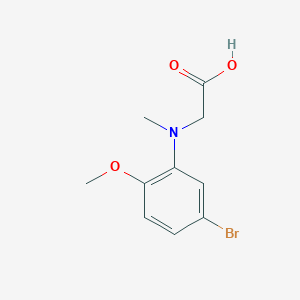
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is an organic compound that features a brominated aromatic ring with a methoxy group and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid typically involves the following steps:
Bromination: The starting material, 2-methoxyaniline, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position of the aromatic ring.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce a methyl group on the amino nitrogen.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((5-Hydroxy-2-methoxyphenyl)(methyl)amino)acetic acid.
Reduction: 2-((2-Methoxyphenyl)(methyl)amino)acetic acid.
Substitution: 2-((5-Methoxy-2-methoxyphenyl)(methyl)amino)acetic acid.
Scientific Research Applications
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The methylamino group can form ionic interactions with negatively charged sites on proteins or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-((5-Bromo-2-hydroxyphenyl)(methyl)amino)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((5-Chloro-2-methoxyphenyl)(methyl)amino)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2-((5-Bromo-2-methoxyphenyl)(ethyl)amino)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((5-Bromo-2-methoxyphenyl)(methyl)amino)acetic acid is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxy-N-methylanilino)acetic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-12(6-10(13)14)8-5-7(11)3-4-9(8)15-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
BSSROJLKMLDGLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















